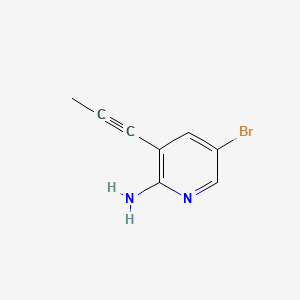

5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine

Vue d'ensemble

Description

5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine: is a chemical compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a prop-1-ynyl group at the 3rd position, and an amine group at the 2nd position of the pyridine ring . It is commonly used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Potassium tert-butoxide Method: One common method involves treating 5-bromo-3-prop-1-ynyl-pyridin-2-ylamine with a 1M solution of potassium tert-butoxide in tert-butanol at 85°C for 1 hour.

Triethylamine and Palladium-Catalyzed Method: Another method involves using triethylamine, bis-triphenylphosphine-palladium (II) chloride, and copper (I) iodide in tetrahydrofuran at 0-20°C for 1 hour.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Potassium tert-butoxide: Used in tert-butanol at elevated temperatures.

Triethylamine and Palladium Catalysts: Used in tetrahydrofuran at low to ambient temperatures.

Major Products Formed:

Applications De Recherche Scientifique

Chemistry

- Used as an intermediate in the synthesis of various organic compounds .

- Employed in cross-coupling reactions to form carbon-carbon bonds .

Biology and Medicine

Industry

Mécanisme D'action

The mechanism by which 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may participate in phosphorylation reactions and influence signaling pathways in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromo-5-(prop-1-ynyl)pyridine: Similar structure but lacks the amine group.

5-Bromo-3-methylpyridin-2-amine: Similar structure but has a methyl group instead of the prop-1-ynyl group.

Uniqueness

Activité Biologique

5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1312755-43-3

- Molecular Formula : CHBrN

- Molecular Weight : 228.07 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation.

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation and DNA repair.

- Apoptosis Induction : It potentially triggers apoptotic pathways, leading to increased cell death in cancerous cells.

- Targeting Signaling Pathways : It may interfere with signaling pathways such as the VEGF pathway, which is critical for tumor angiogenesis.

Case Studies and Experimental Data

Several studies have assessed the biological activity of this compound and related compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC value of 12 µM. |

| Study B | Showed that the compound inhibits DNA synthesis in A549 lung cancer cells, suggesting a mechanism involving interference with replication processes. |

| Study C | Reported that structural analogs exhibit antibacterial properties against multi-drug resistant strains, indicating broader therapeutic potential. |

In Vitro Studies

In vitro assays have been conducted to evaluate the effectiveness of this compound:

- Cytotoxicity Assays : The compound was tested on various cancer cell lines, revealing dose-dependent cytotoxic effects.

- Mechanistic Studies : Molecular docking studies suggested strong binding affinities to targets involved in cell proliferation and survival.

Pharmacokinetics and ADMET Profile

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption | Moderate bioavailability expected based on structure |

| Distribution | Likely to cross cell membranes due to lipophilicity |

| Metabolism | Predicted to undergo phase I metabolic reactions |

| Excretion | Primarily renal |

Propriétés

IUPAC Name |

5-bromo-3-prop-1-ynylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-2-3-6-4-7(9)5-11-8(6)10/h4-5H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEQDXCSXGPPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=C(N=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.